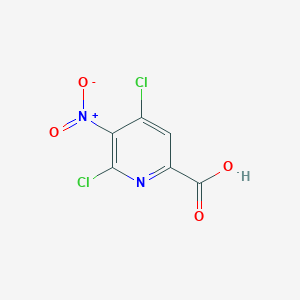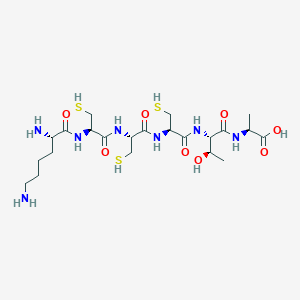
4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid
Overview
Description
“4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid” is a chemical compound with the CAS Number: 850544-26-2 . It has a molecular weight of 237 and its IUPAC name is 4,6-dichloro-5-nitropicolinic acid . The compound is typically in the form of a yellow to brown solid .
Synthesis Analysis
The synthesis of nitro compounds like “this compound” can be achieved through various methods. One such method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Oxidation of primary amines can also be used to prepare nitro compounds .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C6H2Cl2N2O4 . The InChI code for this compound is 1S/C6H2Cl2N2O4/c7-2-1-3 (6 (11)12)9-5 (8)4 (2)10 (13)14/h1H, (H,11,12) .Chemical Reactions Analysis
Nitro compounds like “this compound” can undergo various chemical reactions. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Physical And Chemical Properties Analysis
“this compound” is a yellow to brown solid . The compound has a molecular weight of 237 . Unfortunately, specific physical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Versatile Building Blocks for Organic Synthesis
4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid serves as a critical building block in the synthesis of complex organic molecules. For instance, Figueroa‐Pérez et al. (2006) demonstrated its utility in the efficient synthesis of 4-substituted 7-azaindole derivatives. This process involves simple nucleophilic displacement reactions, showcasing the compound's reactivity and versatility in organic synthesis (Figueroa‐Pérez et al., 2006).
Synthesis of Anticancer Agents
Research by Temple et al. (1983) explored the synthesis of potential anticancer agents using derivatives of this compound. Their work led to the development of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which showed effects on the proliferation and survival of cancer cells in vitro and in vivo, highlighting the compound's significance in medicinal chemistry (Temple et al., 1983).
Development of Diuretic Agents
Monge et al. (1992) reported the synthesis of new pyrido[2,3-d]pyrimidin-4-one derivatives from 1,2-dihydro-5-nitro-2-oxo-3-pyridinecarboxylic acid, a related compound, demonstrating its utility in the development of diuretic agents. This research underscores the potential of this compound and its derivatives in the creation of new therapeutic agents (Monge et al., 1992).
Antihypertensive Activity
Research by Finch et al. (1979) focused on the synthesis of 5-thio-2-pyridinecarboxylic acid derivatives, showcasing the role of this compound in the synthesis of compounds with antihypertensive activity. This study highlights the importance of such chemical compounds in the discovery and development of new cardiovascular drugs (Finch et al., 1979).
properties
IUPAC Name |
4,6-dichloro-5-nitropyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O4/c7-2-1-3(6(11)12)9-5(8)4(2)10(13)14/h1H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXYWPPPPRSSDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(=O)O)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 8-chloro-10-phenyl-](/img/structure/B3194431.png)






![5-bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B3194475.png)



![2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B3194491.png)

